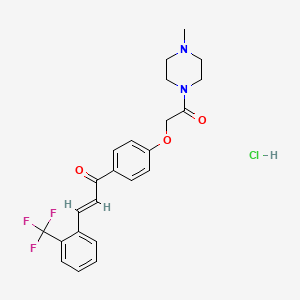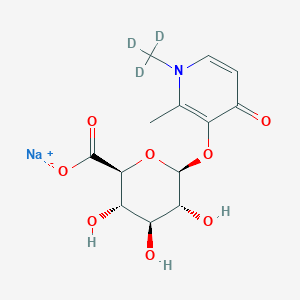
Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deferiprone-d3 3-O- is a deuterated form of deferiprone, an iron chelator used primarily in the treatment of transfusional iron overload in patients with thalassemia syndromes and other anemias . The deuterated form, Deferiprone-d3, is often used as an internal standard in mass spectrometry for the quantification of deferiprone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deferiprone-d3 involves the incorporation of deuterium atoms into the deferiprone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methyl iodide in the presence of a base to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Deferiprone-d3 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium atoms in the molecule .
Chemical Reactions Analysis
Types of Reactions
Deferiprone-d3 undergoes various chemical reactions, including:
Chelation: It forms stable complexes with ferric ions (iron III) in a 3:1 ratio (deferiprone:iron).
Oxidation and Reduction: Deferiprone-d3 can participate in redox reactions, particularly in biological systems where it acts as an antioxidant.
Common Reagents and Conditions
Chelation: Typically involves the presence of ferric ions in a biological or chemical system.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like ascorbic acid.
Substitution: Deuterated solvents and reagents are used to maintain the deuterium atoms during synthesis.
Major Products Formed
The major product formed from the chelation reaction is a stable 3:1 complex of deferiprone and ferric ions . In oxidation and reduction reactions, the products vary depending on the specific conditions and reagents used .
Scientific Research Applications
Deferiprone-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of deferiprone.
Biology: Studied for its antioxidant and neuroprotective activities.
Medicine: Used in the treatment of iron overload in patients with thalassemia syndromes and other anemias.
Industry: Employed in the development of new iron chelators and related compounds.
Mechanism of Action
Deferiprone-d3 acts as an iron chelator by binding to ferric ions (iron III) and forming a stable 3:1 complex (deferiprone:iron) . This complex is then eliminated from the body through the urine. The compound is more selective for iron compared to other metals such as zinc, copper, and aluminum . The primary molecular target is ferric ions, and the pathway involves the formation of a stable complex that is excreted from the body .
Comparison with Similar Compounds
Similar Compounds
Deferasirox: Another iron chelator used in the treatment of iron overload.
Deferoxamine: A traditional iron chelator used for acute iron poisoning and chronic iron overload.
Uniqueness
Deferiprone-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry . Additionally, its oral bioavailability and ability to cross the blood-brain barrier make it advantageous over some other iron chelators .
Properties
Molecular Formula |
C13H16NNaO8 |
|---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-4-oxo-1-(trideuteriomethyl)pyridin-3-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H17NO8.Na/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20;/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20);/q;+1/p-1/t7-,8-,9+,11-,13+;/m0./s1/i2D3; |
InChI Key |
RSDSURUFCMYVRL-KJHKVIQCSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


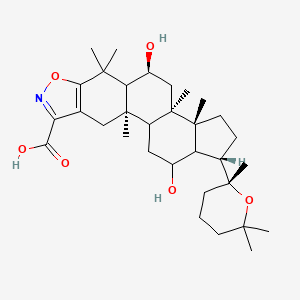
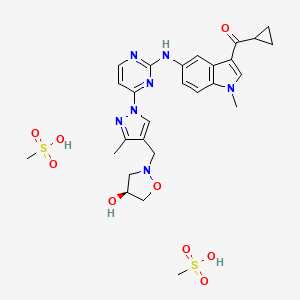
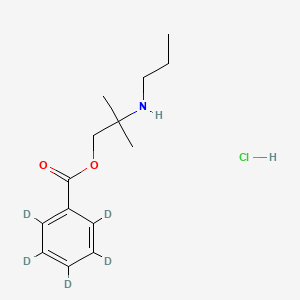
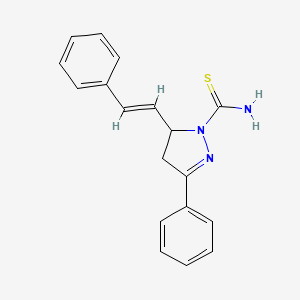
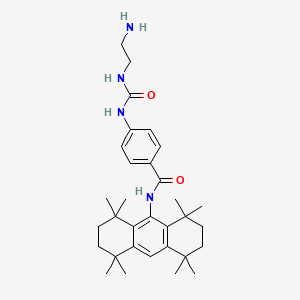
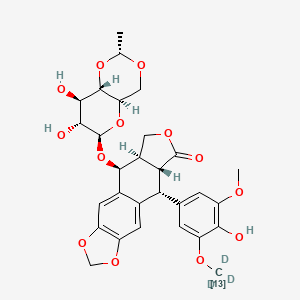
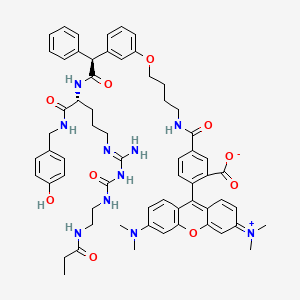

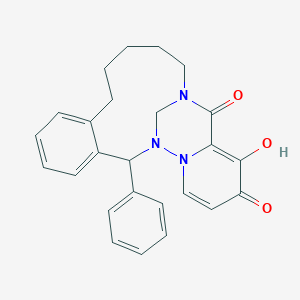
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

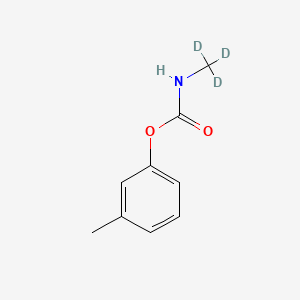
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
